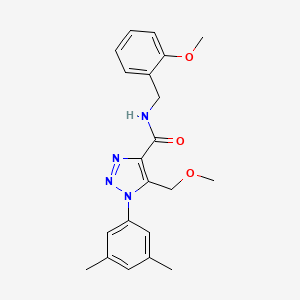

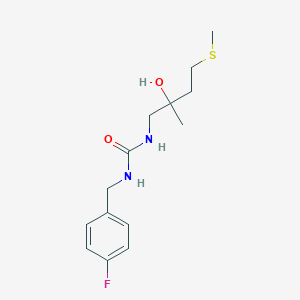

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide" is not directly mentioned in the provided papers. However, the papers discuss various naphtho-furan derivatives and their synthesis, characterization, and biological activities, which can provide a context for understanding similar compounds. Naphtho-furan derivatives are known for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities .

Synthesis Analysis

The synthesis of naphtho-furan derivatives typically involves multi-step reactions starting from basic naphtho-furan compounds. For instance, ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate is used as a precursor for further reactions to produce various derivatives . Similarly, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate is synthesized from ethyl naphtha[2,1-b]furan-2-carboxylate and then converted into different Schiff bases and azetidinone derivatives . These methods demonstrate the versatility of naphtho-furan scaffolds in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized naphtho-furan derivatives are confirmed using spectroscopic techniques such as Mass, NMR, and FTIR . These techniques provide detailed information about the molecular framework and the substitution patterns on the naphtho-furan core. The presence of various functional groups and their positions are crucial for the biological activities of these compounds.

Chemical Reactions Analysis

Naphtho-furan derivatives undergo various chemical reactions, including cycloaddition, condensation, and cyclization, to form different heterocyclic systems . For example, naphtho[2,1-b]furan-2-carbohydrazide can react with carbon disulfide and ethanolic potassium hydroxide to yield triazolothiadiazines and triazolothiadiazoles . These reactions are essential for diversifying the chemical space of naphtho-furan derivatives and enhancing their pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho-furan derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. The introduction of different substituents can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds . The spectral data obtained from the characterization studies provide insights into the electronic configurations and possible interactions of these compounds with biological targets.

科学的研究の応用

Arylmethylidenefuranones and Furan Derivatives in Chemical Synthesis

A comprehensive review by Kamneva et al. (2018) on arylmethylidene derivatives of 3H-furan-2-ones details reactions with C-, N-, N,N-, and N,O-nucleophilic agents, demonstrating the compound's utility in synthesizing a diverse array of chemical structures, including amides, pyrrolones, benzofurans, and more. This research underscores the compound's role in facilitating versatile chemical transformations, crucial for developing pharmaceuticals and other chemical materials (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Medicinal Chemistry

Ostrowski (2022) highlights the structural significance of furan derivatives, including N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide, in medicinal chemistry. The review illustrates the pivotal role of furan-2-yl substituents in enhancing the medicinal properties of purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating its potential in developing antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).

Anticancer Applications

The synthesis and anticancer activity of molecules containing heterocyclic moieties have been extensively reviewed by Akhtar et al. (2017), who discuss the design strategies and structure-activity relationships of derivatives including furan and naphthalene amides. This research underscores the importance of such compounds in drug discovery, highlighting their efficacy against various cancer cell lines through mechanisms like apoptosis, cell cycle arrest, and kinase inhibition (Akhtar, Yar, Khan, Ali, & Haider, 2017).

Bioactive Naphthoquinones

The distribution, chemistry, and bioactivities of naphthoquinones in higher plants are reviewed by Hook et al. (2014), presenting these compounds as important for their cytotoxic, antitumor, antibacterial, and anti-inflammatory activities. The review includes discussions on furano and pyrano derivatives of naphthoquinones, indicating the relevance of this compound in exploring bioactive compounds for pharmacological use (Hook, Mills, & Sheridan, 2014).

特性

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20-10-9-18(19-6-3-13-27-19)23-24(20)12-11-22-21(26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVRHWUQUYIBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)